Lisinopril vs. Captopril: Superior Improvement in Left Ventricular Ejection Fraction in Heart Failure
A randomized, multicenter trial directly compared lisinopril with captopril in patients with congestive heart failure. In a subgroup with moderately to severely reduced baseline left ventricular ejection fraction (LVEF <35%), lisinopril treatment resulted in a significant increase in LVEF, whereas captopril did not [1].
| Evidence Dimension | Change in Left Ventricular Ejection Fraction (LVEF) |
|---|---|
| Target Compound Data | Significant increase in LVEF in patients with baseline LVEF <35% |
| Comparator Or Baseline | Captopril: No significant increase in LVEF in the same patient subgroup |
| Quantified Difference | Lisinopril increased LVEF; captopril did not (p < 0.05) |
| Conditions | Randomized trial; patients with congestive heart failure and baseline LVEF <35%; 12-week treatment duration |
Why This Matters
For procurement in cardiovascular research or clinical development, this direct comparative evidence supports selecting lisinopril over captopril for studies targeting improvement in cardiac function in patients with severely reduced ejection fraction.
- [1] Giles TD, Katz R, Sullivan JM, Wolfson P, Haugland M, Kirlin P, Powers E, Rich S, Hackshaw B, Chiaramida A. Short- and long-acting angiotensin-converting enzyme inhibitors: a randomized trial of lisinopril versus captopril in the treatment of congestive heart failure. J Am Coll Cardiol. 1989 May;13(6):1240-7. doi: 10.1016/0735-1097(89)90297-0. View Source
